molecular formula C7H6Cl2N2O2 B13494697 2,6-dichloro-N-methyl-4-nitroaniline

2,6-dichloro-N-methyl-4-nitroaniline

Cat. No.: B13494697
M. Wt: 221.04 g/mol
InChI Key: BCKPYVNUJCXVLN-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-methyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of two chlorine atoms, a nitro group, and a methyl group attached to an aniline ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-methyl-4-nitroaniline typically involves the chlorination of 4-nitroaniline. One common method includes the use of chlorine bleaching liquor in water with acids such as hydrochloric acid or nitric acid. The reaction is carried out at low temperatures initially (5° to 10°C) and then gradually increased to 70°C. The process involves multiple steps of chlorination and post-chlorination to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The final product is typically purified through crystallization from solvents like ethanol or benzene .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-methyl-4-nitroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Reduction: Formation of 2,6-dichloro-N-methyl-4-aminoaniline.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

2,6-Dichloro-N-methyl-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-methyl-4-nitroaniline involves its interaction with specific molecular targets. As a fungicide, it disrupts the normal metabolic processes of fungal cells, leading to their death. The compound’s nitro group plays a crucial role in its antifungal activity by interfering with the electron transport chain in fungal cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-4-nitroaniline
  • 2,4-Dichloro-6-nitroaniline
  • 2,6-Dichloro-4-nitroaniline

Uniqueness

2,6-Dichloro-N-methyl-4-nitroaniline is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and efficacy profiles, making it suitable for specific applications .

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

2,6-dichloro-N-methyl-4-nitroaniline

InChI

InChI=1S/C7H6Cl2N2O2/c1-10-7-5(8)2-4(11(12)13)3-6(7)9/h2-3,10H,1H3

InChI Key

BCKPYVNUJCXVLN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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